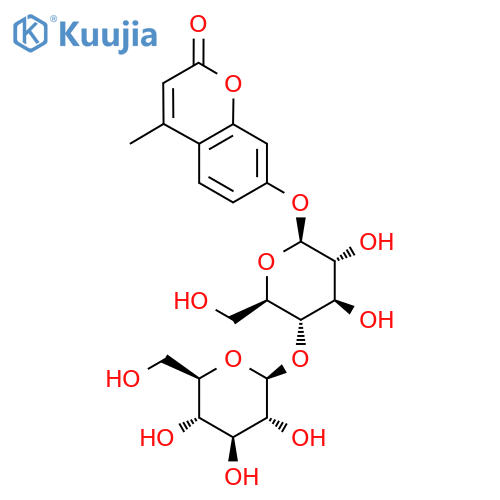Cas no 72626-61-0 (4-Methylumbelliferyl β-D-Cellobioside)

72626-61-0 structure
商品名:4-Methylumbelliferyl β-D-Cellobioside
4-Methylumbelliferyl β-D-Cellobioside 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,7-[(4-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-4-methyl-
- 4-Methylumbelliferyl beta-D-Cellobioside
- 4-Methylumbelliferyl β-D-Cellobioside
- 4-Methylumbelliferyl
- 4-METHYLUMBELLIFERYL-β-D-CELLOBIOPYRANOSIDE
- 7-[(4-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one
- 4-Methylumbelliferyl b-D-cellobioside
- 4-methylumbelliferyl-beta-D-cellobioside
- 4-Methylumbelliferylcellobioside
- A-D-Cellobioside
- 7-((4-o-
- A-d-glucopyranosyl-
- A-d-glucopyranosyl)oxy)-4-methyl-2h-1-benzopyran-2-one
- O-4MUG2
- BIM1091
- 4-Methylumbelliferyl-b-cellobioside
- 4-Methylumbelliferyl -D-Cellobioside
- KM1491
- 4-Methylumbelliferyl-beta-cellobi
- MFCD00063279
- 4-Methylumbelliferyl I(2)-cellobioside
- 4-Methylumbelliferyl BATE-D-cellobioside
- AKOS016015742
- HY-137333
- AKOS015899869
- D97721
- 7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one
- 7-{[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-4-methyl-2H-chromen-2-one
- 4-Methyl-2-oxo-2H-chromen-7-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- 7-((4-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one
- PRTGXBPFDYMIJH-MKQZUAMYSA-N
- 4-methylumbeiliferyl-beta-D-cellobioside
- CHEBI:177566
- AS-63224
- 4-Methylumbelliferyl beta-D-cellobioside, glucanase substrate
- DTXSID401294953
- 72626-61-0
- CS-0137858
- NS00063145
- 4-METHYLUMBELLIFERYL-beta-D-CELLOBIOPYRANOSIDE
- 4-Methylumbelliferyl beta -D-cellobioside
- 7-{[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-4-methylchromen-2-one
- 4-Methylumbelliferyl beta-D-Cellobioside; 2H-1-Benzopyran-2-one, 7-[(4-O-ss-D-glucopyranosyl-ss-D-glucopyranosyl)oxy]-4-methyl-; Coumarin, 7-(ss-cellobiosyloxy)-4-methyl- (6CI); 7-[(4-O-ss-D-Glucopyranosyl-ss-D-glucopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one; 4-Methylumbelliferyl cellobiopyranoside
- EINECS 276-744-7
- 2H-1-Benzopyran-2-one, 7-((4-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-4-methyl-
-
- MDL: MFCD32645577
- インチ: 1S/C22H28O13/c1-8-4-14(25)32-11-5-9(2-3-10(8)11)31-21-19(30)17(28)20(13(7-24)34-21)35-22-18(29)16(27)15(26)12(6-23)33-22/h2-5,12-13,15-24,26-30H,6-7H2,1H3/t12-,13-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1
- InChIKey: PRTGXBPFDYMIJH-MKQZUAMYSA-N
- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@]1([H])[C@@]([H])(C([H])([H])O[H])O[C@]([H])([C@@]([H])([C@@]1([H])O[H])O[H])OC1C([H])=C([H])C2C(C([H])([H])[H])=C([H])C(=O)OC=2C=1[H]
計算された属性
- せいみつぶんしりょう: 500.15300
- どういたいしつりょう: 500.153
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 13
- 重原子数: 35
- 回転可能化学結合数: 6
- 複雑さ: 776
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.9
- トポロジー分子極性表面積: 205
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 。
- 密度みつど: 1.65
- ゆうかいてん: 230 °C
- ふってん: 830.3±65.0 °C at 760 mmHg
- フラッシュポイント: 286.0±27.8 °C
- 屈折率: 1.677
- PSA: 208.74000
- LogP: -2.89570
- ようかいせい: 。
- じょうきあつ: 0.0±3.2 mmHg at 25°C
4-Methylumbelliferyl β-D-Cellobioside セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
-
危険物標識:

- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:0-10°C
4-Methylumbelliferyl β-D-Cellobioside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JM6018-25mg |
4-Methylumbelliferyl β-D-Cellobioside |
72626-61-0 | ≥98% | 25mg |
¥350.00 元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MM7428-100mg |
4-Methylumbelliferyl β-D-Cellobioside |
72626-61-0 | ≥98% | 100mg |
¥870.00 元 | 2023-09-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M868581-1g |
4-Methylumbelliferyl β-D-Cellobioside |
72626-61-0 | ≥98% | 1g |
¥5,493.00 | 2022-01-14 | |
| BAI LING WEI Technology Co., Ltd. | 192915-250MG |
(4-Methylumbelliferyl)-β-D-cellobioside, 98% |
72626-61-0 | 98% | 250MG |
¥ 1972 | 2022-04-26 | |
| eNovation Chemicals LLC | D751628-100mg |
4-Methylumbelliferyl ß-D-cellobioside |
72626-61-0 | 98.0% | 100mg |
$170 | 2024-06-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-220943-100 mg |
4-Methylumbelliferyl β-D-cellobioside, |
72626-61-0 | ≥98% | 100MG |
¥842.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-220943A-500 mg |
4-Methylumbelliferyl β-D-cellobioside, |
72626-61-0 | ≥98% | 500MG |
¥2,903.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-220943B-2g |
4-Methylumbelliferyl β-D-cellobioside, |
72626-61-0 | ≥98% | 2g |
¥4513.00 | 2023-09-05 | |
| BAI LING WEI Technology Co., Ltd. | K82AS-63224-250mg |
4-Methylumbelliferyl beta-D-cellobioside |
72626-61-0 | >97% | 250mg |
¥14091 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | A01192915-50mg |
4-Methylumbelliferyl β-D-Cellobioside |
72626-61-0 | 98% | 50mg |
¥758 | 2023-11-24 |
4-Methylumbelliferyl β-D-Cellobioside 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
72626-61-0 (4-Methylumbelliferyl β-D-Cellobioside) 関連製品
- 195385-93-4(4-Methylumbelliferyl b-D-Ribofuranoside)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:72626-61-0)4-Methylumbelliferyl β-D-Cellobioside

清らかである:99%
はかる:1g
価格 ($):466.0